The synthesis of CGA 41-70 typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
Technical details include monitoring reaction progress using techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry to ensure purity and correct molecular weight .
CGA 41-70 consists of a specific sequence of amino acids that contributes to its biological activity. The molecular structure can be represented as follows:
Structural analyses often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to elucidate the three-dimensional conformation of the peptide, which is crucial for its function .
CGA 41-70 can undergo various chemical reactions relevant to its functionality:
These reactions are often studied under controlled laboratory conditions to assess their impact on the peptide's efficacy .
The mechanism of action of CGA 41-70 involves several steps:
Data from studies indicate that CGA 41-70 exhibits a dose-dependent response against various pathogens, highlighting its potential as an effective antimicrobial agent .
The physical and chemical properties of CGA 41-70 include:
Analytical methods such as HPLC are used to characterize these properties quantitatively .
CGA 41-70 has several scientific uses:
Research continues into optimizing CGA 41-70's structure to enhance its bioactivity and reduce potential side effects, making it a promising candidate in modern medicine .
Chromogranin A (CHGA), the precursor protein of CGA 41-70, is encoded on human chromosome 14q32.12. This locus spans ~12 kb and contains 8 exons, with exon 3 encoding the N-terminal domain inclusive of the CGA 41-70 sequence. The CHGA promoter contains conserved response elements for endocrine-specific transcription factors, including CREB (cAMP-response element binding protein), which mediates catecholamine-responsive expression in neuroendocrine tissues. Hypomethylation of CpG islands within the CHGA promoter correlates with elevated expression in neuroendocrine tumors, while inflammatory cytokines (e.g., IL-6) suppress transcription via STAT3-mediated repression. Single nucleotide polymorphisms (SNPs) in the promoter region (e.g., G-462A) alter transcriptional efficiency and associate with variable chromogranin A levels in systemic sclerosis and other autoimmune conditions [1].
Table 1: Genomic Features of Human CHGA
Feature | Detail |
---|---|
Chromosomal Location | 14q32.12 |
Gene Size | ~12 kb |
Exon Count | 8 |
CGA 41-70 Encoding Region | Exon 3 |
Key Regulatory Elements | CREB, AP-1, glucocorticoid response element |
Major Transcriptional Modulators | Hypomethylation, IL-6/STAT3, catecholamines |
CGA 41-70 liberation requires proteolytic cleavage at paired basic residues flanking its sequence (Arg³⁹-Arg⁴⁰ and Lys⁷⁰-Arg⁷¹). This processing is mediated primarily by the prohormone convertases PC1/3 (encoded by PCSK1) and PC2 (PCSK2), which exhibit distinct specificities:
Table 2: Prohormone Convertases Involved in CGA 41-70 Biogenesis
Convertase | Gene | Cleavage Motif Preference | Primary Sites of Action | Dependence on Granular pH |
---|---|---|---|---|
PC1/3 | PCSK1 | Lys-Arg | Early secretory granules | pH 5.0–6.0 |
PC2 | PCSK2 | Arg-Arg | Dense-core secretory vesicles | pH 5.0–5.5 |
CGA 41-70 production varies across tissues due to differential convertase expression, granule maturation kinetics, and local pH:
CGA 41-70 undergoes co- and post-translational modifications that modulate its physiological functions:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4